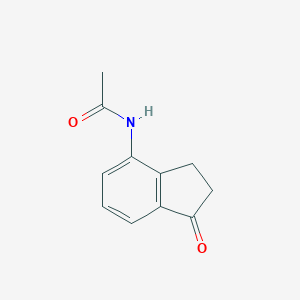

N-(1-oxo-indan-4-yl)-acetamide

Description

N-(1-Oxo-indan-4-yl)-acetamide is a bicyclic acetamide derivative characterized by an indanone (1-oxo-indan) core substituted with an acetamide group at the 4-position. Indanone consists of a benzene ring fused to a cyclopentanone, providing a rigid, planar structure.

Properties

CAS No. |

173252-63-6 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-(1-oxo-2,3-dihydroinden-4-yl)acetamide |

InChI |

InChI=1S/C11H11NO2/c1-7(13)12-10-4-2-3-9-8(10)5-6-11(9)14/h2-4H,5-6H2,1H3,(H,12,13) |

InChI Key |

DEKMZWJFQSJULY-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC2=C1CCC2=O |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCC2=O |

Synonyms |

Acetamide, N-(2,3-dihydro-1-oxo-1H-inden-4-yl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Indole- and Indoline-Based Acetamides

- Example: (Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide () Structure: Combines a thiazolidinone ring, oxoindoline, and p-tolyl acetamide. Key Features: The oxoindoline moiety resembles the indanone core in rigidity, while the thiazolidinone adds heterocyclic diversity. Activity: Such compounds are often explored for kinase inhibition or antibacterial activity due to their hydrogen-bonding motifs .

- Example: 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide () Structure: Features an indole-derived enol-lactam linked to a naphthyl group via acetamide. Activity: Indole-acetamide hybrids are studied for anticancer and anti-inflammatory properties .

Bicyclic and Polycyclic Acetamides

- Example: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () Structure: A pyrazoloquinoxaline core with acetamide and chlorophenyl substituents. Activity: Reported as a selective MAO-A inhibitor (IC₅₀ = 0.028 mM), highlighting the role of acetamides in neurotransmitter regulation .

Example : N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives ()

Electron-Deficient Acetamides

- Example : 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide ()

- Structure : Nitro-substituted indole with a chiral phenylethyl acetamide.

- Key Features : The nitro group enhances electrophilicity, favoring interactions with nucleophilic enzyme residues.

- Activity : Explored for antitumor and antimicrobial applications .

Comparative Analysis of Properties and Activities

Physicochemical Properties:

- Rigidity vs.

- Electron Effects: The cyclopentanone’s ketone group may act as a hydrogen-bond acceptor, similar to the lactam in indoline derivatives.

- Lipophilicity : Bulky substituents (e.g., adamantane in ) increase logP values, whereas nitro groups () enhance polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.